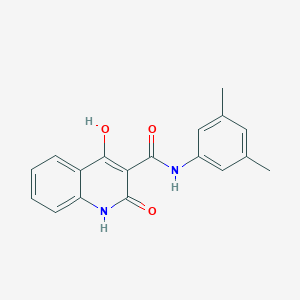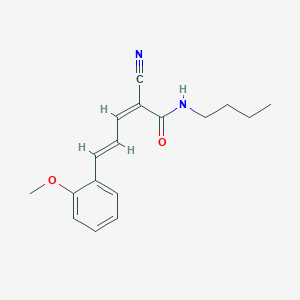
1,4-Difluoro-2-isocyanato-3-methoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Overview
1,4-Difluoro-2-isocyanato-3-methoxybenzene is a chemical compound with potential applications in various scientific research fields. However, direct studies focusing on this exact compound are scarce. The broader context of research involving similar compounds indicates its potential utility in the development of pharmaceuticals, environmental monitoring, and materials science.
Environmental and Health Monitoring
Studies on perfluorinated compounds (PFCs), such as the analysis of ADONA and perfluoroalkylated substances in plasma samples, indicate the importance of monitoring environmental pollutants and their impact on human health (Fromme et al., 2017). The research underscores the necessity for detailed environmental surveillance and the development of safer chemicals, potentially implicating the utility of this compound in environmental chemistry and toxicology studies.
Pharmacological Applications
The synthesis and modification of chemical compounds for medicinal purposes often involve specific functional groups like isocyanato and methoxy. For example, the study of novel VMAT2 imaging agents for clinical use (Lin et al., 2010) demonstrates the exploration of new compounds for diagnosing and studying neurological conditions. This compound may contribute to the development of novel diagnostic tools or therapeutic agents due to its structural attributes.
Material Science
The unique properties of fluorinated compounds, including their stability and resistance to degradation, make them valuable in material science. Research on the biodistribution and dosimetry of fluorinated imaging agents (Lin et al., 2010) can be related to the exploration of materials for medical imaging technologies. Similarly, the study of methoxyflurane as a volatile anaesthetic agent (Andersen & Andersen, 1961) highlights the use of fluorinated and methoxy compounds in developing new anesthetics. These areas could benefit from the specific characteristics of this compound.
特性
IUPAC Name |
1,4-difluoro-2-isocyanato-3-methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO2/c1-13-8-6(10)3-2-5(9)7(8)11-4-12/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDRZUZULTYZSHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1N=C=O)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(2-((2-(benzo[b]thiophen-3-yl)-9-isopropyl-9H-purin-6-yl)amino)ethyl)phenol,monohydrochloride](/img/structure/B2975275.png)
![(2-(Methylthio)phenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2975276.png)



![1-((4-chlorophenyl)sulfonyl)-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2975283.png)
![N-(2,5-dimethoxyphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2975284.png)


![(3-Fluorophenyl)-[4-[(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2975289.png)
![(Z)-methyl 2-(6-methyl-2-((4-methylbenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2975292.png)
![2-(Difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2975296.png)
